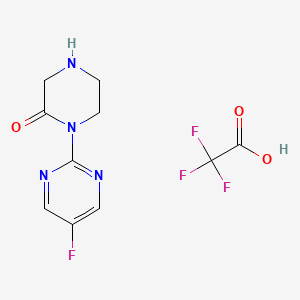
5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine, also known as CPT-11, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
Wirkmechanismus
The mechanism of action of 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine involves the conversion of the prodrug to its active form, SN-38, which then inhibits topoisomerase I. This results in the formation of DNA damage and ultimately cell death in cancer cells.
Biochemical and Physiological Effects:
5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a valuable tool for studying the role of topoisomerase I in cancer cells. However, one limitation of 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine is that it can be toxic to normal cells as well as cancer cells, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine. One area of interest is the development of new prodrugs that can be selectively activated in cancer cells, reducing toxicity to normal cells. Another area of interest is the development of combination therapies that can enhance the efficacy of 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine in cancer treatment. Finally, there is ongoing research on the use of 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine in combination with immunotherapy, which may enhance the immune response to cancer cells.
Synthesemethoden
The synthesis of 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine involves a multi-step process that begins with the reaction of 2-cyclopentylethylamine with thionyl chloride to form the corresponding sulfonamide. This is followed by the reaction of the sulfonamide with potassium thiocyanate to form the thiocyanate salt. The final step involves the reaction of the thiocyanate salt with hydrazine hydrate to form the desired product, 5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine.
Wissenschaftliche Forschungsanwendungen
5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine has been extensively studied for its potential use in cancer treatment. It is a prodrug that is converted to its active form, SN-38, by the enzyme carboxylesterase. SN-38 is a potent inhibitor of topoisomerase I, an enzyme that is essential for DNA replication and repair. By inhibiting topoisomerase I, SN-38 can induce DNA damage and cell death in cancer cells.
Eigenschaften
IUPAC Name |
5-(2-cyclopentylethyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c10-9-12-11-8(13-9)6-5-7-3-1-2-4-7/h7H,1-6H2,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYDQSGIOLGMDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2936213.png)
![1-ethyl-4-[8-(4-methoxybenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperazine hydrochloride](/img/structure/B2936215.png)
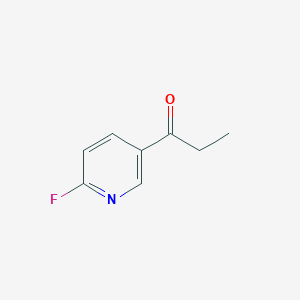
![N-cyclohexyl-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2936217.png)
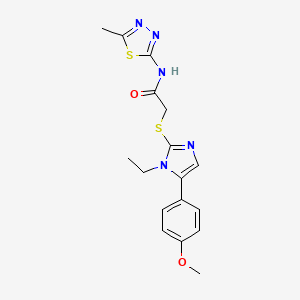
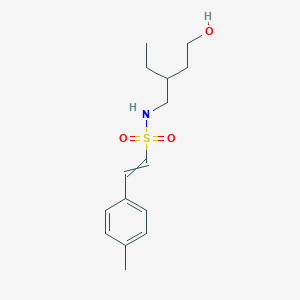

![4-chloro-1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2936225.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2936226.png)
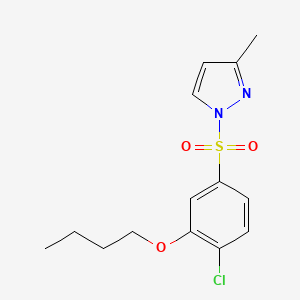
![N-Ethyl-N-[2-[2-(4-methylphenyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2936229.png)
